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Cat. No.: B037463

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beloranib, also known by its developmental codes ZGN-440 and CKD-732, is a former
investigational drug that was developed for the treatment of obesity.[1] As an analogue of the
natural compound fumagillin, beloranib functions as a potent inhibitor of methionine
aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and adipogenesis.[1][2]
Initially explored as an anti-cancer agent due to its anti-angiogenic properties, its significant
effects on weight loss shifted its clinical development focus towards treating severe and rare
forms of obesity, such as Prader-Willi syndrome and hypothalamic injury-associated obesity.[2]

[3]

Despite showing promising efficacy in reducing body weight and hyperphagia in clinical trials,
the development of beloranib was terminated in 2016 due to serious adverse events,
specifically an imbalance of venous thromboembolic events, including fatal cases of pulmonary
embolism.[4][5] This guide provides a comprehensive overview of beloranib's properties,
mechanism of action, experimental protocols, and the hazards that led to its discontinuation,
offering valuable insights for researchers in the fields of metabolic disease and drug
development.

Physicochemical Properties of Beloranib
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Beloranib is a synthetic organic compound with the following identifiers and properties.

Property Value Reference
(3R,4S,5S,6R)-5-Methoxy-4-
[(2R,3R)-2-methyl-3-(3-
methylbut-2-en-1-yl)oxiran-2-

IUPAC Name yl]-1-oxaspiro[2.5]octan-6-yI [6]
(2E)-3-{4-[2-
(dimethylamino)ethoxy]phenyl}
prop-2-enoate

Synonyms ZGN-440, ZGN-433, CKD-732  [3][6][7]

CAS Number 251111-30-5 [7]

529511-79-3 (hemioxalate)

Molecular Formula C290H41NOe [6]

Molecular Weight 499.64 g/mol [6]
Not explicitly stated in results;

Appearance . .
likely a solid.

Solubility Not explicitly stated in results.

Melting Point Not explicitly stated in results.

Boiling Point Not explicitly stated in results.

Mechanism of Action and Signaling Pathways

Beloranib's primary mechanism of action is the inhibition of methionine aminopeptidase 2

(MetAP2).[2] MetAP2 is a metalloenzyme that plays a crucial role in the post-translational

modification of proteins by cleaving the N-terminal methionine. This process is vital for the

proper function and maturation of a significant number of proteins involved in cell growth and

proliferation.

MetAP2 Inhibition and its Downstream Effects
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Inhibition of MetAP2 by beloranib leads to a cascade of downstream cellular effects that
collectively contribute to its anti-obesity and metabolic effects. The binding of beloranib to
MetAP2 is thought to suppress the activity of extracellular signal-regulated kinases 1 and 2
(ERK1/2).[2] This, in turn, leads to the suppression of sterol regulatory element-binding protein
(SREBP) activity, a key regulator of lipid and cholesterol biosynthesis.[2] The reduction in
SREBP activity results in decreased lipid synthesis in the liver and reduced fat storage
throughout the body.[2]

Furthermore, MetAP2 inhibition has been shown to modulate the levels of key metabolic
hormones. Clinical trials with beloranib demonstrated an increase in the catabolic hormones
adiponectin and fibroblast growth factor 21 (FGF-21), while levels of the satiety-regulating
hormone leptin were reduced, consistent with a decrease in total adipose tissue.[2] The
presence of ketone bodies, such as beta-hydroxybutyrate, in treated individuals suggests that
MetAP2 inhibition stimulates energy expenditure and the utilization of fat for energy.[2]

Recent research has also suggested that the effects of beloranib on weight loss may not be
solely dependent on MetAP2 inhibition, indicating that other molecular pathways may be
involved. However, the precise nature of these alternative pathways is still under investigation.

Signaling Pathway Diagram
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Caption: Simplified signaling pathway of Beloranib's mechanism of action.
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Hazards and Toxicology

The clinical development of beloranib was halted due to significant safety concerns, primarily

the occurrence of venous thromboembolic events (VTE).

Summary of Hazards

Hazard Type

Description

Reference

Thromboembolic Events

An imbalance in venous
thrombotic events was
observed in patients treated
with beloranib compared to
placebo. This included cases
of deep vein thrombosis and
two fatal instances of

pulmonary embolism.

[4]

Gastrointestinal Effects

Mild to moderate
gastrointestinal adverse
events, such as nausea and
diarrhea, were more common
with beloranib than placebo,

particularly at higher doses.

[2]

Neurological Effects

Sleep disturbances, including
increased sleep latency and
insomnia, were reported more
frequently in patients receiving
beloranib.

[2]

Injection Site Reactions

Injection site bruising was a
frequent, though generally

mild, adverse event.

[4]

Due to the discontinuation of its development, a formal Safety Data Sheet (SDS) for beloranib

is not readily available. The information above is synthesized from clinical trial data.

Experimental Protocols
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Detailed experimental protocols for beloranib are not publicly available from the developing
company. However, based on standard methodologies for assessing MetAP2 inhibitors and
anti-angiogenic compounds, the following protocols can be outlined.

In Vitro MetAP2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of beloranib against
recombinant human MetAP2.

Methodology:

e Reagents and Materials: Recombinant human MetAP2, a suitable fluorogenic or
chromogenic MetAP2 substrate (e.g., Met-Gly-Pro-AMC), assay buffer (e.g., 20 mM HEPES,
pH 7.5, 40 mM KCI, 1.5 mM CoClz), beloranib stock solution in DMSO, and a microplate
reader.

e Procedure: a. Prepare serial dilutions of beloranib in the assay buffer. b. In a 96-well plate,
incubate the recombinant MetAP2 enzyme with varying concentrations of beloranib or a
vehicle control (DMSO) for a predetermined period (e.g., 60 minutes at 4°C). c. Initiate the
enzymatic reaction by adding the MetAP2 substrate to each well. d. Monitor the cleavage of
the substrate over time by measuring the fluorescence or absorbance at the appropriate
wavelength using a microplate reader. e. Calculate the rate of reaction for each beloranib
concentration.

» Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the
beloranib concentration. The ICso value is determined by fitting the data to a dose-response
curve.

Endothelial Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of beloranib on endothelial cells, a key aspect
of its anti-angiogenic activity.

Methodology:

o Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECS), complete
endothelial cell growth medium, starvation medium (basal medium with low serum),
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beloranib stock solution in DMSO, 96-well cell culture plates, and a cell viability assay
reagent (e.g., CellTiter-Glo®).

e Procedure: a. Seed HUVECs in a 96-well plate at a specified density (e.g., 5,000 cells/well)
and allow them to adhere overnight. b. Replace the growth medium with starvation medium
to synchronize the cells. c. After a period of starvation, treat the cells with various
concentrations of beloranib in the complete growth medium. Include a vehicle control
(DMSO). d. Incubate the cells for a period that allows for cell division (e.g., 72 hours). e.
Assess cell proliferation using a cell viability assay that measures a marker of metabolically
active cells, such as ATP content.

o Data Analysis: Calculate the percentage of cell proliferation for each beloranib concentration
relative to the vehicle control. Determine the concentration of beloranib that inhibits cell
proliferation by 50% (Glso).

Experimental Workflow Diagram
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Caption: Typical drug development workflow for a compound like Beloranib.
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Conclusion

Beloranib is a compelling example of a drug candidate with a novel mechanism of action that
showed significant therapeutic promise but ultimately failed due to severe safety concerns. Its
journey from an anti-cancer agent to a potential breakthrough for rare obesity disorders, and its
eventual discontinuation, provides critical lessons for the drug development community. The
study of beloranib has advanced our understanding of the role of MetAP2 in metabolic
regulation and highlights the importance of thoroughly investigating the potential for off-target
effects and serious adverse events, even when a drug demonstrates high efficacy. The
information compiled in this guide serves as a valuable resource for researchers working on
novel therapeutics for metabolic diseases and underscores the complex challenges inherent in
drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b037463#cas-number-117344-32-8-properties-and-
hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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